molecular formula C7H12O2 B12986381 (S)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one

(S)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one

Cat. No.: B12986381
M. Wt: 128.17 g/mol
InChI Key: OYUIDNXVSDOHKE-ZETCQYMHSA-N
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Description

(S)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one is an organic compound that features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one typically involves the use of starting materials such as tetrahydropyran derivatives. One common method involves the reaction of tetrahydropyran-3-carboxylic acid with appropriate reagents to form the desired ketone. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(S)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist to certain receptors or enzymes, modulating their activity. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-2H-pyran-2-carboxylic acid: A similar compound with a carboxylic acid group instead of a ketone.

    Tetrahydro-2H-pyran-4-ol: Another related compound with a hydroxyl group.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

1-[(3S)-oxan-3-yl]ethanone

InChI

InChI=1S/C7H12O2/c1-6(8)7-3-2-4-9-5-7/h7H,2-5H2,1H3/t7-/m0/s1

InChI Key

OYUIDNXVSDOHKE-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)[C@H]1CCCOC1

Canonical SMILES

CC(=O)C1CCCOC1

Origin of Product

United States

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